molecular formula C13H11FO B14756910 4-Fluoro-3-methoxybiphenyl

4-Fluoro-3-methoxybiphenyl

Cat. No.: B14756910
M. Wt: 202.22 g/mol
InChI Key: LHXRSFBBJWNLKI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybiphenyl is an organic compound with the molecular formula C13H11FO It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-fluoro-3-formylbiphenyl.

    Reduction: Formation of 3-methoxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybiphenyl involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The methoxy group can also influence the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-methoxybiphenyl
  • 4-Fluoro-3-methylbiphenyl
  • 4-Fluoro-4’-hydroxybiphenyl

Uniqueness

4-Fluoro-3-methoxybiphenyl is unique due to the specific positioning of the fluorine and methoxy groups on the biphenyl ring. This unique structure can result in distinct chemical and physical properties, such as altered reactivity and enhanced stability compared to other biphenyl derivatives.

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-2-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H11FO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

LHXRSFBBJWNLKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)F

Origin of Product

United States

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